N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
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Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16F3NO5S2 and its molecular weight is 411.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene derivatives have been known to interact with a wide range of biological targets, contributing to their diverse therapeutic applications .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Biological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H25F3N3O4S
- Molecular Weight : 459.58 g/mol
The compound features a sulfonamide group, which is known for its broad spectrum of biological activities, particularly in antimicrobial and antiviral applications.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for nucleic acid production.
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 µM | |
Escherichia coli | 3.90 µg/mL | |
Pseudomonas aeruginosa | 31.108 - 62.216 µg/mL |
Antiviral Activity
The compound's structural features suggest potential antiviral activity, particularly against RNA viruses. Research on related compounds indicates that modifications at specific positions can enhance inhibitory effects on viral replication mechanisms.
- Case Study : A series of N-heterocycles were evaluated for their antiviral properties, showing promising results with EC50 values ranging from 130.24 to 263.31 µM against viral strains in cell cultures .
Anti-inflammatory Effects
Sulfonamide derivatives have also been linked to anti-inflammatory activities. The presence of a hydroxyl group in the compound may enhance its ability to modulate inflammatory pathways.
- Research Findings : Compounds similar to this compound demonstrated significant reductions in pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Sulfonamides typically inhibit dihydropteroate synthase, crucial in bacterial folate synthesis.
- Modulation of Immune Response : The compound may influence cytokine production, thereby affecting the inflammatory response.
- Direct Viral Inhibition : Structural analogs have shown the ability to interfere with viral replication processes.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO5S2/c16-15(17,18)24-12-1-3-13(4-2-12)26(21,22)19-9-14(23-7-6-20)11-5-8-25-10-11/h1-5,8,10,14,19-20H,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTZVECSHLPDEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC(C2=CSC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.